1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Vue d'ensemble

Description

Molecular Structure Analysis

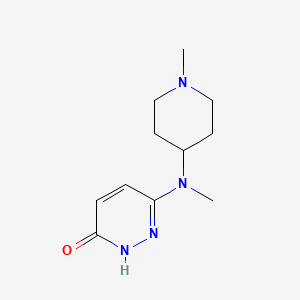

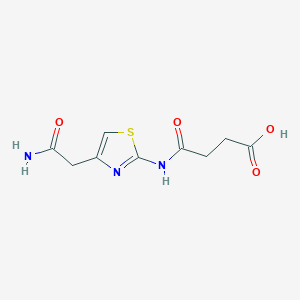

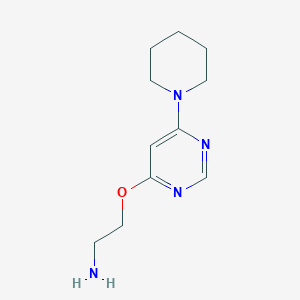

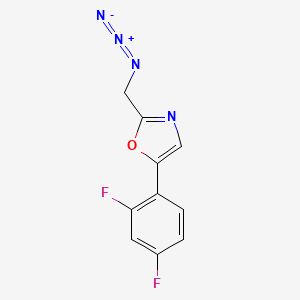

The molecular structure of “1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine” can be inferred from its name. It likely contains a pyrazole ring and a pyridine ring, as mentioned above. The “1-ethyl” and “N-methyl” parts suggest that an ethyl group (a two-carbon chain) is attached to one carbon of the pyrazole ring, and a methyl group (a single carbon atom) is attached to the nitrogen of the pyrazole ring .Applications De Recherche Scientifique

Medicinal Chemistry: Drug Design and Discovery

In medicinal chemistry, this compound’s structure could be utilized as a pharmacophore, the part of a molecule responsible for its biological activity. Its pyrazole and pyridine moieties are common in drugs due to their ability to interact with various biological targets. For instance, pyrazole derivatives are known for their anti-inflammatory and analgesic properties . The compound could serve as a lead structure for developing new therapeutic agents by modifying its functional groups to enhance its activity and selectivity for specific biological targets.

Pharmacology: Anti-Fibrotic Therapies

The pyridin-2-yl group, present in the compound, is found in molecules with anti-fibrotic activity . Research in pharmacology could explore this compound’s potential to inhibit fibrosis, a pathological scarring process that can lead to organ dysfunction. By studying its effects on hepatic stellate cells, which play a crucial role in liver fibrosis, scientists could develop novel anti-fibrotic drugs.

Chemical Synthesis: Building Blocks for Heterocyclic Compounds

This compound could act as an intermediate in the synthesis of more complex heterocyclic compounds. Its pyridin-2-yl and pyrazol moieties offer points of functionalization, allowing for the construction of diverse molecular architectures. Such intermediates are valuable in synthesizing novel compounds with potential pharmacological activities .

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, the compound’s unique structure could be used as a standard or reference compound in chromatographic studies to help identify or quantify similar structures in complex mixtures. Its nitrogen heterocycles could provide distinct UV/Vis or fluorescence properties, aiding in the detection and analysis of related compounds .

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as pyrazole derivatives, have been shown to exhibit diverse functionality and stereochemical complexity . This suggests that the compound may interact with its targets in a complex manner, leading to various physiological and pharmacological changes.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to affect a wide range of biological activities . This suggests that the compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in similar molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit diverse biological activities . This suggests that the compound may have a broad range of molecular and cellular effects.

Action Environment

It’s known that the biological activity of similar compounds, such as indole derivatives, can be influenced by various factors . These may include the presence of other compounds, pH levels, temperature, and other environmental conditions.

Propriétés

IUPAC Name |

1-(2-ethyl-5-pyridin-2-ylpyrazol-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-3-16-10(9-13-2)8-12(15-16)11-6-4-5-7-14-11/h4-8,13H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQBCNDUGMCACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CC=N2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.